N-(5-(1H-benzo[d]imidazol-2-yl)pentyl)-8-fluoro-4-hydroxyquinoline-3-carboxamide
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Overview
Description
N-(5-(1H-benzo[d]imidazol-2-yl)pentyl)-8-fluoro-4-hydroxyquinoline-3-carboxamide is a synthetic organic compound that combines the structural features of benzimidazole and quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(1H-benzo[d]imidazol-2-yl)pentyl)-8-fluoro-4-hydroxyquinoline-3-carboxamide typically involves multi-step organic reactions. One common route includes:
Formation of the benzimidazole moiety: Starting from o-phenylenediamine, the benzimidazole ring is formed through a cyclization reaction with a suitable carboxylic acid or its derivative.
Synthesis of the quinoline core: The quinoline ring can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and an oxidizing agent in the presence of a catalyst.
Coupling of the two moieties: The benzimidazole and quinoline derivatives are then linked through a pentyl chain using a nucleophilic substitution reaction, followed by amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:
Use of continuous flow reactors: to enhance reaction efficiency and scalability.
Optimization of reaction conditions: such as temperature, pressure, and solvent choice to maximize yield.
Purification techniques: like recrystallization and chromatography to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-(1H-benzo[d]imidazol-2-yl)pentyl)-8-fluoro-4-hydroxyquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the quinoline ring can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom on the quinoline ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a quinolone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
N-(5-(1H-benzo[d]imidazol-2-yl)pentyl)-8-fluoro-4-hydroxyquinoline-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial properties against various bacterial and fungal strains.
Medicine: Investigated for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(5-(1H-benzo[d]imidazol-2-yl)pentyl)-8-fluoro-4-hydroxyquinoline-3-carboxamide involves:
Molecular Targets: The compound targets microbial enzymes and DNA, disrupting their normal function.
Pathways Involved: In cancer cells, it may induce apoptosis by interacting with specific signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N-(5-(1H-benzo[d]imidazol-2-yl)pentyl)-4-hydroxyquinoline-3-carboxamide: Lacks the fluorine atom, which may affect its biological activity.
N-(5-(1H-benzo[d]imidazol-2-yl)pentyl)-8-chloro-4-hydroxyquinoline-3-carboxamide: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and potency.
Uniqueness
N-(5-(1H-benzo[d]imidazol-2-yl)pentyl)-8-fluoro-4-hydroxyquinoline-3-carboxamide is unique due to the presence of both benzimidazole and quinoline moieties, which contribute to its diverse biological activities. The fluorine atom enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development.
Properties
Molecular Formula |
C22H21FN4O2 |
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Molecular Weight |
392.4 g/mol |
IUPAC Name |
N-[5-(1H-benzimidazol-2-yl)pentyl]-8-fluoro-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C22H21FN4O2/c23-16-8-6-7-14-20(16)25-13-15(21(14)28)22(29)24-12-5-1-2-11-19-26-17-9-3-4-10-18(17)27-19/h3-4,6-10,13H,1-2,5,11-12H2,(H,24,29)(H,25,28)(H,26,27) |
InChI Key |
GRYKPRGBDJAMKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCCCCNC(=O)C3=CNC4=C(C3=O)C=CC=C4F |
Origin of Product |
United States |
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